2-[4-(Trifluoromethoxy)phenyl]ethanethioamide 2-[4-(Trifluoromethoxy)phenyl]ethanethioamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18215514
InChI: InChI=1S/C9H8F3NOS/c10-9(11,12)14-7-3-1-6(2-4-7)5-8(13)15/h1-4H,5H2,(H2,13,15)
SMILES:
Molecular Formula: C9H8F3NOS
Molecular Weight: 235.23 g/mol

2-[4-(Trifluoromethoxy)phenyl]ethanethioamide

CAS No.:

Cat. No.: VC18215514

Molecular Formula: C9H8F3NOS

Molecular Weight: 235.23 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Trifluoromethoxy)phenyl]ethanethioamide -

Specification

Molecular Formula C9H8F3NOS
Molecular Weight 235.23 g/mol
IUPAC Name 2-[4-(trifluoromethoxy)phenyl]ethanethioamide
Standard InChI InChI=1S/C9H8F3NOS/c10-9(11,12)14-7-3-1-6(2-4-7)5-8(13)15/h1-4H,5H2,(H2,13,15)
Standard InChI Key AZLIPSXWGYSBAI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CC(=S)N)OC(F)(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Formula and Weight

Based on the parent amine (C₉H₁₀F₃NO, MW: 205.18 g/mol ), the thioamide derivative retains the same carbon skeleton but replaces the -NH₂ group with -C(S)NH₂. The molecular formula is C₉H₉F₃NOS, with a theoretical molecular weight of 235.24 g/mol.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₉F₃NOS
Molecular Weight235.24 g/mol
Exact Mass235.0382 g/mol
Heavy Atom Count14
Complexity221
Topological Polar Surface Area56.7 Ų

Synthesis and Derivative Formation

Precursor: 2-[4-(Trifluoromethoxy)phenyl]ethylamine

The synthesis of the amine precursor is well-documented. Marhold and Müller (2002) reported its preparation via catalytic hydrogenation of the corresponding nitrile intermediate . AstraZeneca AB (2006) later optimized this route using palladium-on-carbon under hydrogen atmosphere, achieving yields exceeding 88% .

Thioamide Synthesis Strategies

While no direct synthesis of 2-[4-(Trifluoromethoxy)phenyl]ethanethioamide is described in the provided sources, established thioamide formation methods can be extrapolated:

Thionation of Amides

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is widely used to convert amides to thioamides. Applying this to 2-[4-(Trifluoromethoxy)phenyl]acetamide in refluxing toluene would yield the target compound:

R-C(O)NH2+Lawesson’s ReagentR-C(S)NH2+Byproducts\text{R-C(O)NH}_2 + \text{Lawesson’s Reagent} \rightarrow \text{R-C(S)NH}_2 + \text{Byproducts}

Reaction conditions (temperature, solvent, stoichiometry) would require optimization to maximize yield and purity .

Direct Aminolysis of Thioesters

An alternative route involves reacting 2-[4-(Trifluoromethoxy)phenyl]acetyl chloride with ammonium sulfide:

R-C(O)Cl+NH4SHR-C(S)NH2+HCl+H2S\text{R-C(O)Cl} + \text{NH}_4\text{SH} \rightarrow \text{R-C(S)NH}_2 + \text{HCl} + \text{H}_2\text{S}

This method demands careful control of gas evolution and pH to prevent side reactions .

Physicochemical Properties

Predicted Properties

Using the parent amine’s data and computational tools (e.g., ChemAxon, ACD/Labs):

Table 2: Estimated Physicochemical Properties

PropertyValue
Density1.3–1.4 g/cm³
Boiling Point230–250°C (extrapolated)
LogP (Octanol-Water)2.8–3.2
Solubility in Water<1 mg/mL (25°C)
pKa~10.5 (thioamide proton)

The thioamide’s higher molecular weight and polar surface area compared to the amine precursor suggest reduced volatility and enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF) .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include:

    • N-H stretch: ~3300 cm⁻¹ (broad)

    • C=S stretch: ~1250–1050 cm⁻¹

    • C-F stretches: 1100–1000 cm⁻¹ .

  • ¹H NMR (CDCl₃):

    • Aromatic protons: δ 7.4–7.6 ppm (doublet, J = 8 Hz)

    • Ethyl chain: δ 2.8–3.1 ppm (t, J = 7 Hz, CH₂), δ 3.3–3.6 ppm (q, J = 7 Hz, CH₂-S)

    • NH₂ protons: δ 5.5–6.0 ppm (broad singlet) .

Biological and Industrial Applications

Material Science Applications

  • Coordination Chemistry: The thioamide’s sulfur atom can act as a ligand for transition metals (e.g., Pd, Pt), enabling use in catalysis or sensor design.

  • Polymer Additives: Thioamides improve thermal stability in polyamides and polyurethanes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator